N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Description
N-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a 1,3,4-oxadiazole ring substituted with a benzofuran moiety. The 1,3,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity, while the benzofuran group contributes to π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors .
This compound’s molecular formula is C₁₉H₁₂N₄O₃, with a molecular weight of 368.33 g/mol. Its structural complexity and hybrid architecture make it a subject of interest in medicinal chemistry, particularly in the design of kinase inhibitors or antimicrobial agents.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N5O3/c25-17(14-10-20-12-6-2-3-7-13(12)21-14)22-19-24-23-18(27-19)16-9-11-5-1-4-8-15(11)26-16/h1-10H,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNVUEFJBJGLOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-1-benzofuran-2-yl derivatives, have been shown to exhibit antimicrobial and antioxidant activities. The mode of action of these active compounds was carried out by docking of receptor GlcN6P synthase.
Mode of Action
It is known that benzofuran compounds have diverse pharmacological properties, including anti-inflammatory, anticancer, anticonvulsant, and antimalarial effects.
Biochemical Analysis
Biochemical Properties
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide has been shown to interact with various enzymes and proteins. For instance, it has been reported to produce a significant inhibitory effect on Src kinase. The nature of these interactions is likely to be complex and may involve multiple binding sites on the target molecules.
Cellular Effects
This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.28 g/mol. The compound features a quinoxaline core substituted with a benzofuran and an oxadiazole moiety, contributing to its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 32 µg/mL for certain strains, indicating potent antimicrobial potential.
2. Antitumor Activity
The compound has been evaluated for its antitumor effects in several cancer cell lines. In vitro assays revealed that it induces apoptosis in human lung adenocarcinoma (A549) cells and breast cancer (MCF-7) cells. The IC50 values were reported at concentrations around 15 µM for A549 cells and 20 µM for MCF-7 cells, suggesting a promising avenue for cancer therapy.
3. Neuroprotective Effects
Neuroprotective properties have also been attributed to this compound. In rodent models of neurodegenerative diseases, it has shown the ability to reduce oxidative stress markers and improve cognitive function. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.
The mechanisms behind the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : It is believed that the oxadiazole ring disrupts bacterial cell wall synthesis and function.
- Antitumor Mechanism : The induction of apoptosis is thought to occur through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuroprotective Mechanism : Its antioxidant properties may play a critical role in scavenging free radicals and reducing inflammation in neuronal tissues.
Case Study 1: Antitumor Efficacy
A study conducted by Zhang et al. (2023) evaluated the antitumor efficacy of this compound in xenograft models of breast cancer. The results showed a significant reduction in tumor volume compared to controls after treatment with the compound at doses of 10 mg/kg for 21 days.
Case Study 2: Neuroprotection in Alzheimer's Models
In another investigation by Kim et al. (2024), the neuroprotective effects were assessed using an Alzheimer's disease model in mice. The treated group exhibited lower levels of amyloid-beta plaques and improved performance in memory tests compared to untreated controls.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : In vitro tests on various cancer cell lines, such as HeLa cells, have demonstrated significant cytotoxic effects. The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity.
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell cycle progression at the sub-G1 phase. Flow cytometry analyses have confirmed these effects in treated cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | Low micromolar | Apoptosis induction |
| MCF7 | Low micromolar | Cell cycle inhibition |
Antimicrobial Properties
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide has shown promising antimicrobial activities against various pathogens:
- Bacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion tests.
- Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays:
- DPPH Radical Scavenging : The compound showed significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent.
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment group showed a decrease in tumor volume by approximately 40% after four weeks of treatment.
Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains
Another study evaluated the effectiveness of this compound against drug-resistant strains of Staphylococcus aureus. Results indicated that it inhibited growth at lower concentrations compared to standard antibiotics, suggesting its potential as a novel therapeutic agent against resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following section compares N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide with three structurally related compounds, emphasizing substituent variations and inferred pharmacological implications.
Comparison with N-[5-(5-Chlorothiophen-2-yl)-1,3,4-Oxadiazol-2-yl]quinoxaline-2-Carboxamide
- Key Structural Difference : Replacement of the benzofuran group with a 5-chlorothiophene moiety .
- Thiophene vs. benzofuran: Thiophene is less aromatic and more electron-deficient, which may reduce π-π stacking efficiency but improve solubility due to decreased planarity.
- Molecular Formula : C₁₇H₁₁ClN₄O₂S (Molecular weight: 394.81 g/mol ).
Comparison with N-[5-(1-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl]-2-(5-Chlorothiophen-2-yl)Acetamide (BG14977)
- Key Structural Difference : Addition of a 2-(5-chlorothiophen-2-yl)acetamide side chain .
- Impact: The acetamide group introduces hydrogen-bond donors/acceptors, improving interactions with polar residues in enzymatic active sites. The chlorothiophene-acetamide substituent may enhance selectivity for kinases or proteases by mimicking natural substrates.
- Molecular Formula : C₁₆H₁₀ClN₃O₃S (Molecular weight: 359.79 g/mol ).
Comparison with N-[5-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-1-Benzofuran-2-Carboxamide
- Key Structural Difference: Replacement of the quinoxaline-oxadiazole core with a benzoxazole-methylphenyl system .
- The methylphenyl group adds steric bulk, which might limit membrane permeability but improve target specificity.
- Molecular Formula : C₂₃H₁₆N₂O₃ (Molecular weight: 368.38 g/mol ).
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| This compound | Quinoxaline + Oxadiazole | Benzofuran | C₁₉H₁₂N₄O₃ | 368.33 | Kinase inhibitors, Antimicrobials |
| N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | Quinoxaline + Oxadiazole | 5-Chlorothiophene | C₁₇H₁₁ClN₄O₂S | 394.81 | Anticancer agents |
| BG14977 | Oxadiazole + Acetamide | Benzofuran + 5-Chlorothiophene-acetamide | C₁₆H₁₀ClN₃O₃S | 359.79 | Protease inhibitors |
| N-[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide | Benzoxazole + Methylphenyl | Benzofuran-carboxamide | C₂₃H₁₆N₂O₃ | 368.38 | Neuroprotective agents |
Research Findings and Implications
- Pharmacological Potential: The target compound’s quinoxaline-oxadiazole-benzofuran hybrid structure suggests dual functionality: the quinoxaline moiety may intercalate DNA (common in anticancer drugs), while the oxadiazole-benzofuran system could inhibit kinases like EGFR or VEGFR .
- Limitations of Analogs :
- The chlorothiophene-substituted analog () may exhibit higher cytotoxicity due to chlorine’s electrophilic nature, but this requires validation via toxicity assays.
- BG14977 () has a lower molecular weight, which could improve bioavailability but reduce binding affinity compared to the target compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization to form the oxadiazole core. For example:
- Step 1 : Condensation of quinoxaline-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate.
- Step 2 : Cyclization using carbon disulfide or thiosemicarbazide under reflux with a catalyst (e.g., phosphorus oxychloride) to generate the 1,3,4-oxadiazole ring .
- Step 3 : Coupling with 1-benzofuran-2-carboxylic acid derivatives via amide bond formation, optimized using coupling agents like EDCI/HOBt .
- Yield Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic additives (e.g., triethylamine) can improve yields to >75% .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- HPLC : Purity assessment (>95%) and monitoring reaction progress using C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy : Confirmation of regiochemistry (e.g., ¹H-NMR for benzofuran protons at δ 7.2–7.8 ppm; ¹³C-NMR for oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 410.2) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Anticancer Screening : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Assays targeting EGFR kinase (IC₅₀ ~2.5 μM) or LOX/COX-2 enzymes using fluorometric substrates .
- Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action against EGFR?
- Methodological Answer :
- Target Preparation : Retrieve EGFR kinase structure (PDB ID: 1M17) and prepare for docking using AutoDock Vina .
- Ligand Preparation : Optimize the compound’s 3D structure with Gaussian09 (B3LYP/6-31G* level) to assign charges and minimize energy .
- Docking Parameters : Grid box centered on ATP-binding site (20 ų), exhaustiveness = 20. Analyze binding poses for hydrogen bonds between oxadiazole N and Met793 .
Q. What strategies resolve contradictory data in SAR studies for analogs with varying substituents?
- Methodological Answer :
- Comparative Analysis : Test analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzofuran ring. For example, -NO₂ analogs show enhanced EGFR inhibition but reduced solubility .
- Statistical Validation : Use ANOVA to assess significance of activity differences (p < 0.05) across substituent classes .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
